molecular formula C28H22BrOP B15160053 (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide CAS No. 844468-44-6

(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide

Cat. No.: B15160053
CAS No.: 844468-44-6
M. Wt: 485.3 g/mol
InChI Key: QMSZFRBVGISFKO-UHFFFAOYSA-N
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Description

(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt featuring a hydroxynaphthalene substituent attached to a triphenylphosphonium core. Key characteristics of such compounds include:

  • Structure: Aromatic hydroxyl groups (e.g., hydroxynaphthalenyl) influence solubility, electronic properties, and reactivity compared to alkyl or simple aryl substituents .
  • Synthesis: Likely synthesized via bimolecular nucleophilic substitution (SN2) between triphenylphosphine and a brominated hydroxynaphthalene derivative, a method used for similar phosphonium salts (e.g., alkyl-substituted variants) .
  • Applications: Potential uses in organic synthesis (e.g., Wittig reactions) , antimicrobial agents , and polymer compatibilizers .

Properties

CAS No.

844468-44-6

Molecular Formula

C28H22BrOP

Molecular Weight

485.3 g/mol

IUPAC Name

(6-hydroxynaphthalen-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C28H21OP.BrH/c29-24-18-16-23-21-28(19-17-22(23)20-24)30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H;1H

InChI Key

QMSZFRBVGISFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with triphenylphosphine in the presence of a brominating agent such as hydrobromic acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product.

Types of Reactions:

  • Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

  • Reduction: The triphenylphosphonium moiety can undergo reduction reactions to form triphenylphosphine oxide derivatives.

  • Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

  • Quinone derivatives from oxidation reactions.

  • Triphenylphosphine oxide derivatives from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound's ability to interact with biological membranes makes it useful in the study of mitochondrial function and oxidative stress.

  • Medicine: Its derivatives may have potential as therapeutic agents, particularly in the treatment of mitochondrial diseases.

  • Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which (6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium moiety can target mitochondria due to its lipophilic nature, allowing it to cross cell membranes and accumulate within mitochondria. Once inside, it can modulate mitochondrial function and influence cellular processes such as apoptosis and energy production.

Molecular Targets and Pathways Involved:

  • Mitochondrial membrane potential

  • Reactive oxygen species (ROS) production

  • Apoptotic signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Properties

Phosphonium salts exhibit diverse behaviors based on substituent type (alkyl, aryl, functionalized groups). Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Type Molecular Weight (g/mol) Key Applications/Properties Reference
(6-Hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide Aromatic hydroxyl ~443* Hypothesized: Catalysis, photocyclization
(2-Naphthylmethyl)triphenylphosphonium bromide Naphthylmethyl 435.3 Organic synthesis (Wittig reactions)
Dodecyl triphenylphosphonium bromide (DTPPBr) Long alkyl chain 531.5 Antimicrobial activity against E. coli and S. aureus
Ethyl triphenylphosphonium bromide (ETPB) Short alkyl chain 357.3 Polymer compatibilizer (PLLA/ABS blends)
Hexyl triphenylphosphonium bromide Medium alkyl chain 413.3 Aquatic toxicity (LC50 = 3.63 mg/L)

*Estimated based on analogous compounds.

Key Observations:
  • Aromatic vs. Alkyl Substituents :
    • Aromatic substituents (e.g., naphthyl or hydroxynaphthalenyl) enhance stability and electronic conjugation, making them suitable for photochemical reactions .
    • Alkyl chains (e.g., dodecyl, hexyl) improve lipid solubility, correlating with stronger antimicrobial effects .

Q & A

Q. What are the established synthetic routes for (6-hydroxynaphthalen-2-yl)(triphenyl)phosphanium bromide, and what critical reaction parameters must be controlled?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, analogous phosphonium salts are prepared by reacting triphenylphosphine with brominated precursors (e.g., 6-hydroxy-2-bromonaphthalene) in aprotic solvents like tetrahydrofuran (THF) under inert atmospheres. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of PPh₃ to bromide), reaction duration (3–5 days at room temperature), and purification via column chromatography to remove byproducts like triethylammonium salts .

Q. How is the purity and structural integrity of this phosphonium salt verified post-synthesis?

Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to identify characteristic peaks, such as aromatic protons (δ 7.2–8.5 ppm) and phosphonium signals (³¹P ~20–25 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and composition .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers under anhydrous conditions at –20°C to prevent hydrolysis or thermal decomposition. Exposure to moisture or prolonged heating above 100°C should be avoided, as phosphonium salts are prone to degradation via nucleophilic attack or oxidation .

Advanced Research Questions

Q. How does the hydroxyl group at the 6-position influence the reactivity of this phosphonium salt in cross-coupling reactions?

The hydroxyl group can act as a directing group in transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) but may require protection (e.g., silylation or acetylation) to prevent unwanted side reactions. Computational studies (DFT) suggest that steric hindrance from the naphthalene backbone and electronic effects from the hydroxyl group modulate reactivity, requiring tailored catalytic systems (e.g., Pd/ligand combinations) .

Q. What strategies resolve contradictions in crystallographic data for phosphonium salts with bulky substituents?

Discrepancies in X-ray diffraction data (e.g., bond angles, torsional strain) can arise from crystal packing effects or disorder. Refinement using software like SHELXL with restraints for thermal parameters and hydrogen bonding networks improves accuracy. For example, staggered conformations of triphenylphosphine groups in analogous compounds reduce steric clashes, validated via comparative analysis of multiple datasets .

Q. How can computational modeling predict the compound’s behavior in biological systems, such as mitochondrial targeting?

Molecular docking and molecular dynamics simulations assess interactions with mitochondrial membranes, leveraging the compound’s lipophilic cationic nature. Studies on similar carboxy-substituted phosphonium salts (e.g., MitoQ derivatives) show that logP values >2 and cationic charge localization enhance membrane permeability and organelle-specific accumulation .

Q. What experimental protocols mitigate decomposition during photophysical studies?

Decomposition under UV/Vis irradiation is minimized by conducting experiments in degassed solvents (e.g., argon-purged acetonitrile) and using low-intensity light sources. Time-resolved spectroscopy (e.g., transient absorption) monitors photostability, while quenching studies identify reactive intermediates (e.g., free radicals) .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions requiring inert conditions. Triphenylphosphine precursors are hygroscopic and must be stored with molecular sieves .
  • Purification Challenges : Column chromatography with silica gel and polar eluents (e.g., CH₂Cl₂:MeOH 9:1) effectively separates phosphonium salts from unreacted triphenylphosphine. Recrystallization from acetonitrile/ether mixtures yields high-purity crystals .
  • Toxicity Mitigation : While specific toxicity data for this compound is limited, structurally related phosphonium salts exhibit moderate cytotoxicity (IC₅₀ ~10–50 µM in mammalian cells). Use PPE and adhere to waste disposal protocols for halogenated organics .

Key Data from Literature

PropertyValue/DescriptionReference
Typical Yield60–75% (alkylation route)
Melting Point Range176–178°C (analogous compounds)
SolubilityDMSO, THF, sparingly in H₂O
³¹P NMR Shift (δ)20–25 ppm (tetrahedral geometry)

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